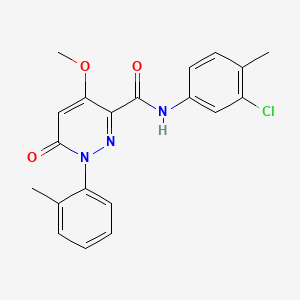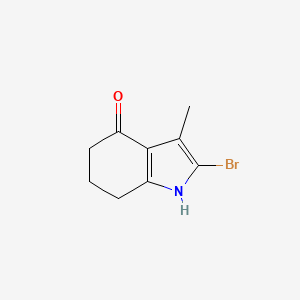
7-Methoxy-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one is a chemical compound with the molecular formula C19H14O4 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years due to their biological activities and potential applications . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Benzofuran derivatives have been used in the treatment of various diseases such as cancer or psoriasis . For example, some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases . The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Physical And Chemical Properties Analysis
The average mass of this compound is 306.312 Da and its monoisotopic mass is 306.089203 Da .Scientific Research Applications
Antileishmanial Activity and Synthesis
The compound's derivative, 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one, has been synthesized as a natural product with antileishmanial activity, originally isolated from the plant Galipea panamensis. This synthesis involves Suzuki-Miyaura coupling as a key step, highlighting its potential in developing antileishmanial agents (Schmidt et al., 2012).
Structural Elements in Pharmaceuticals
Benzofurans, 2H-chromenes, and benzoxepines, which include the core structure of 7-Methoxy-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one, are key structural elements in several natural products and pharmaceuticals. Their synthesis via Claisen rearrangement and ring-closing metathesis offers a modular approach to these compounds, underlining their importance in drug design and natural product synthesis (Kotha & Solanke, 2022).
Medicinal Plant Extracts
A specific compound, closely related to this compound, was isolated from the Chinese medicinal plant Entada phaseoloides. Its crystal structure was analyzed, contributing to the understanding of the medicinal properties of the plant extracts (Li et al., 2012).
Fluorogenic Sensor Development
The fluorophore 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one demonstrates unusual fluorescence properties, being almost nonfluorescent in aprotic solvents while strongly fluorescing in protic solvents. This characteristic makes it useful for developing new fluorogenic sensors, illustrating the compound's potential in analytical chemistry (Uchiyama et al., 2006).
Antimicrobial Activity
Novel derivatives of this compound have been synthesized and shown to possess significant antibacterial and antifungal activities. This indicates the compound's potential in developing new antimicrobial agents, with further insights gained from molecular modeling and docking studies to understand their mechanism of action (Mandala et al., 2013).
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, which this compound is a part of, have been shown to exhibit various biological activities . For instance, some benzofuran derivatives have been identified to target tubulin in leukemia cells .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological and pharmacological applications, suggesting that they may affect multiple biochemical pathways .
Future Directions
Given the wide range of biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on further exploring the biological activities of these compounds, developing new synthetic methods, and investigating their potential as drug lead compounds .
Properties
IUPAC Name |
7-methoxy-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-11-13-5-3-4-6-16(13)23-19(11)15-10-18(20)22-17-9-12(21-2)7-8-14(15)17/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUUBIKVNNKALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=CC(=O)OC4=C3C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-2-[3-(3-methoxypropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2985605.png)
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2985608.png)
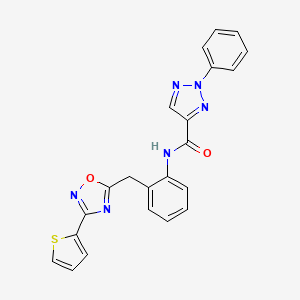
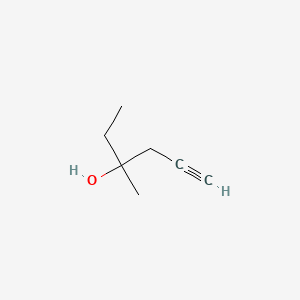
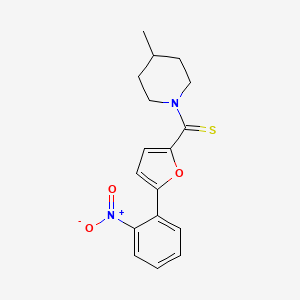
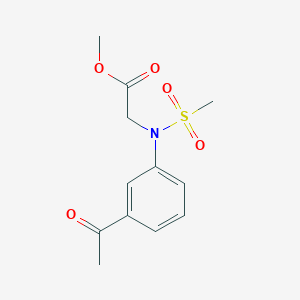
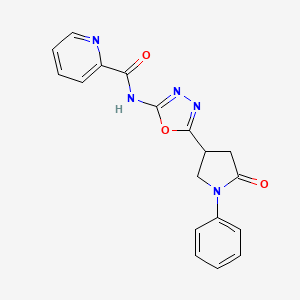
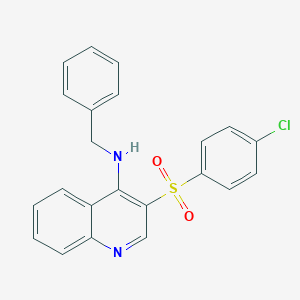
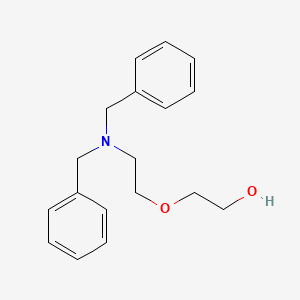
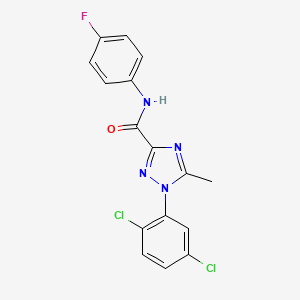
![[4-Bromo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2985621.png)

